DL-Lysine HCl serves as a source of L-lysine in studies investigating its impact on various aspects of animal and cell health. Its applications in this area include:
DL-Lysine HCl is used as a cell culture supplement to support the growth and maintenance of various cell lines. Its specific functionalities in this context include:
Beyond its biological applications, DL-Lysine HCl finds use in material science and biosensor research due to its unique properties:
DL-Lysine monohydrochloride is a crystalline salt derived from the amino acid lysine, specifically the racemic mixture of its two enantiomers: L-lysine and D-lysine. It has the chemical formula C₆H₁₅ClN₂O₂ and a molecular weight of approximately 182.65 g/mol . This compound is primarily used in nutritional supplements, pharmaceuticals, and as a feed additive in animal nutrition due to its role as an essential amino acid.
These reactions highlight its versatility as a building block in organic synthesis and pharmaceutical applications.
DL-Lysine monohydrochloride exhibits several biological activities:
The synthesis of DL-lysine monohydrochloride can be achieved through various methods:
DL-Lysine monohydrochloride has diverse applications across various fields:
Research on DL-lysine monohydrochloride has explored its interactions with various substances:
Several compounds share similarities with DL-Lysine monohydrochloride. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Unique Features |
---|---|---|
L-Lysine | C₆H₁₄N₂O₂ | Natural form, essential for human health |
D-Lysine | C₆H₁₄N₂O₂ | Less common; potential use in specific therapeutic contexts |
Lysine Hydrochloride | C₆H₁₅ClN₂O₂ | Salt form; often used interchangeably with DL-Lysine |
2-Aminobutyric Acid | C₄H₉N | A shorter-chain analog; not essential but has neurological roles |
DL-Lysine monohydrochloride stands out due to its racemic nature, combining both enantiomers which may enhance its biological activity compared to its individual forms. Its dual functionality as both a nutritional supplement and a pharmaceutical agent makes it particularly versatile.
DL-Lysine monohydrochloride possesses the molecular formula C₆H₁₅ClN₂O₂, representing the hydrochloride salt form of the racemic amino acid lysine [1] [2]. The compound exhibits a molecular weight of 182.65 grams per mole, which has been consistently reported across multiple analytical sources [1] [6] [7]. The linear structural formula is expressed as NH₂(CH₂)₄CH(NH₂)COOH·HCl, clearly indicating the incorporation of one hydrochloric acid molecule per lysine molecule [1] [7].
The Chemical Abstracts Service has assigned the registry number 70-53-1 to this compound, while the European Community number is designated as 200-739-0 [1] [7]. The International Union of Pure and Applied Chemistry name for this substance is 2,6-diaminohexanoic acid hydrochloride, reflecting its systematic nomenclature based on the hexanoic acid backbone with amino substitutions at positions 2 and 6 [6] [8].
The following table summarizes the fundamental molecular characteristics:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₅ClN₂O₂ | [1] [2] |
Molecular Weight | 182.65 g/mol | [1] [6] [7] |
Chemical Abstracts Service Number | 70-53-1 | [1] [7] |
European Community Number | 200-739-0 | [1] [7] |
International Union of Pure and Applied Chemistry Name | 2,6-diaminohexanoic acid hydrochloride | [6] [8] |
Linear Formula | NH₂(CH₂)₄CH(NH₂)COOH·HCl | [1] [7] |
DL-Lysine monohydrochloride represents a racemic mixture containing equal proportions of both D-lysine and L-lysine enantiomers in their hydrochloride salt forms [9] [10] [12]. The racemic nature of this compound distinguishes it from the naturally occurring L-lysine, which exhibits specific optical activity [9]. Lysine contains a chiral center at the α-carbon (position 2), which allows for the existence of two enantiomeric forms with opposite spatial arrangements [9] [13].
The stereochemical configuration of the L-enantiomer follows the S-configuration according to the Cahn-Ingold-Prelog priority system, while the D-enantiomer adopts the R-configuration [9]. In the racemic DL-lysine monohydrochloride, these two enantiomers are present in equal molar ratios, resulting in the absence of optical activity due to the cancellation of individual enantiomeric rotations [10] [12].
Research has demonstrated that lysine enantiomers can be produced through various biosynthetic and chemical pathways [11] [13]. The D-lysine component can be generated from L-lysine through successive chemical racemization processes, while microbial asymmetric degradation methods have been employed to produce enantiopure forms [11]. The racemic mixture exhibits different biological activities compared to the individual enantiomers, with D-lysine being less common in biological systems and potentially exhibiting different metabolic properties [10] [13].
The crystallographic characteristics of DL-Lysine monohydrochloride have been extensively studied using various analytical techniques [14] [39] [41]. The compound exhibits a melting point with decomposition occurring at approximately 267°C according to literature sources, though some variations report ranges between 235-236°C [1] [14] [41]. The specific optical rotation for the racemic mixture ranges from -0.5° to +0.5° when measured at 20°C using a concentration of 8 grams per 100 milliliters in hydrochloric acid, confirming its racemic nature [14] [41].
The crystal structure analysis reveals that DL-Lysine monohydrochloride forms a stable crystalline lattice held together by extensive hydrogen bonding networks [14] [19]. Advanced crystallographic studies using X-ray diffraction techniques have provided insights into the three-dimensional arrangement of molecules within the crystal structure [15] [19]. The compound demonstrates polymorphic behavior, with different crystal forms obtainable under varying crystallization conditions [18] [19].
Thermal analysis studies have shown that the compound exhibits characteristic phase transitions at elevated temperatures [19] [40]. Heat capacity measurements reveal wide peaks with maxima around specific temperature ranges, indicating lambda-type transitions typical of amino acid derivatives [40]. The crystalline form remains stable under normal atmospheric conditions but shows sensitivity to humidity, requiring controlled storage conditions [14] [19].
The following table presents key crystallographic and thermal properties:
Property | Value | Reference |
---|---|---|
Melting Point (with decomposition) | 267°C | [1] [14] |
Alternative Melting Range | 235-236°C | [41] |
Specific Optical Rotation | -0.5° to +0.5° (c=8, HCl, 20°C) | [14] [41] |
Physical Form | White to off-white crystalline powder | [1] [7] |
Solubility in Water | Soluble | [1] [7] |
Crystal Color | White to slightly yellow | [41] |
L-Lysine monohydrochloride exhibits the same molecular formula C₆H₁₅ClN₂O₂ and identical molecular weight of 182.65 grams per mole as the racemic DL-form [20] [21] [22]. However, fundamental differences exist in their stereochemical properties and optical activities [23] [24] [25]. The L-enantiomer demonstrates a specific optical rotation ranging from +21.0° to +22.5° when measured under standardized conditions, contrasting sharply with the optically inactive racemic mixture [21] [22] [24].
The Chemical Abstracts Service has assigned a different registry number (657-27-2) to L-Lysine monohydrochloride, reflecting its distinct stereochemical identity [22] [23] [25]. The International Union of Pure and Applied Chemistry systematic name for the L-form is (2S)-2,6-diaminohexanoic acid monohydrochloride, explicitly indicating the S-configuration at the chiral center [22] [24].
Crystallographic studies reveal that L-Lysine monohydrochloride forms distinct crystal structures compared to the racemic mixture [15] [19]. The enantiopure L-form crystallizes in specific space groups with defined symmetry elements, while the racemic DL-form adopts different packing arrangements to accommodate both enantiomers [15] [23]. These structural differences influence physical properties such as solubility behavior and thermal stability [21] [22].
The following comparative table highlights key differences:
Property | DL-Lysine Monohydrochloride | L-Lysine Monohydrochloride |
---|---|---|
Chemical Abstracts Service Number | 70-53-1 | 657-27-2 |
Specific Optical Rotation | -0.5° to +0.5° | +21.0° to +22.5° |
Stereochemistry | Racemic (R,S mixture) | Enantiopure (S-configuration) |
Crystal Packing | Accommodates both enantiomers | Homochiral arrangement |
Biological Activity | Limited natural occurrence | Naturally occurring form |
DL-Lysine dihydrochloride represents a higher chloride salt form with the molecular formula C₆H₁₆Cl₂N₂O₂ and a molecular weight of 219.11 grams per mole [27] [28] [30]. This dihydrochloride salt contains two hydrochloric acid molecules per lysine molecule, compared to the single hydrochloric acid molecule in the monohydrochloride form [28] [30]. The Chemical Abstracts Service registry number for the dihydrochloride is 617-68-5, distinguishing it from the monohydrochloride variant [27] [30].
The increased chloride content in the dihydrochloride form significantly affects its physical and chemical properties [27] [30]. The melting point of DL-Lysine dihydrochloride occurs at 190-195°C with decomposition, substantially lower than the 267°C observed for the monohydrochloride form [27] [30]. This difference reflects the altered intermolecular interactions and crystal packing arrangements resulting from the additional chloride incorporation [28] [30].
Solubility characteristics also differ markedly between these forms [27] [30]. The dihydrochloride demonstrates enhanced water solubility due to the increased ionic character from the additional chloride ion [30]. The higher salt content affects the crystal structure, with the dihydrochloride adopting different hydrogen bonding patterns and lattice arrangements compared to the monohydrochloride [28] [29].
Comparative analysis reveals the following distinctions:
Property | DL-Lysine Monohydrochloride | DL-Lysine Dihydrochloride |
---|---|---|
Molecular Formula | C₆H₁₅ClN₂O₂ | C₆H₁₆Cl₂N₂O₂ |
Molecular Weight | 182.65 g/mol | 219.11 g/mol |
Chemical Abstracts Service Number | 70-53-1 | 617-68-5 |
Melting Point | 267°C (decomposition) | 190-195°C (decomposition) |
Hydrochloric Acid Content | 1 equivalent | 2 equivalents |
Water Solubility | Soluble | Enhanced solubility |
The free base form of DL-Lysine exhibits the molecular formula C₆H₁₄N₂O₂ with a molecular weight of 146.19 grams per mole, representing the deprotonated amino acid without any associated acid molecules [32] [33] [35]. The Chemical Abstracts Service registry number for DL-Lysine free base is 70-54-2, while the systematic International Union of Pure and Applied Chemistry name is 2,6-diaminohexanoic acid [32] [35] [36].
The absence of the hydrochloride moiety in the free base form results in significantly different physical and chemical properties [32] [36] [37]. The free base demonstrates different solubility characteristics, with reduced water solubility compared to the hydrochloride salt forms [32] [36]. The ionization state of the amino and carboxyl groups in the free base depends on solution pH, with the compound existing as a zwitterion under physiological conditions [32] [37].
Crystallographic analysis reveals that the free base form adopts distinct packing arrangements compared to the hydrochloride salts [32] [36] [49]. The absence of chloride ions eliminates specific ionic interactions, resulting in different hydrogen bonding patterns and crystal lattice formations [36] [49] [50]. The free base form shows greater hygroscopic tendencies, readily incorporating water molecules to form hydrate phases under ambient conditions [49] [50].
Thermal stability also differs significantly, with the free base typically exhibiting different decomposition patterns and temperature ranges compared to the salt forms [32] [40]. The molecular interactions in the crystal lattice are primarily governed by amino acid head group interactions rather than ionic salt bridges [37] [49].
The following table summarizes key comparative features:
Property | DL-Lysine Monohydrochloride | DL-Lysine Free Base |
---|---|---|
Molecular Formula | C₆H₁₅ClN₂O₂ | C₆H₁₄N₂O₂ |
Molecular Weight | 182.65 g/mol | 146.19 g/mol |
Chemical Abstracts Service Number | 70-53-1 | 70-54-2 |
Ionic Character | High (due to HCl) | Lower (zwitterionic) |
Water Solubility | Enhanced | Moderate |
Hygroscopic Nature | Moderate | High |
Crystal Packing | Ionic interactions | Hydrogen bonding networks |
pH Dependence | Stable salt form | pH-dependent ionization |
DL-Lysine monohydrochloride exists as a solid crystalline compound under ambient conditions [1] [2] [3]. The compound typically appears as a white to light yellow powder or crystalline material [2] [4] [3]. Multiple commercial suppliers consistently report the physical form as powder, with some sources specifically describing it as a crystalline powder [5] [6] [7].
The color characteristics show slight variation depending on purity and storage conditions, ranging from white to off-white [5] [6] or white to light yellow [2] [4]. The molecular formula is established as C₆H₁₅ClN₂O₂ with a molecular weight of 182.65 g/mol [1] [5] [7], corresponding to the Chemical Abstracts Service registry number 70-53-1 [1] [5] [2].
Property | Value | Reference Source |
---|---|---|
Physical State | Solid | TCI, Sigma-Aldrich |
Appearance | White to light yellow powder to crystal | TCI, Thermo Fisher |
Color | White to off-white | Sigma-Aldrich |
Form | Powder/Crystalline | Various suppliers |
Molecular Formula | C₆H₁₅ClN₂O₂ | Multiple sources |
Molecular Weight (g/mol) | 182.65 | Multiple sources |
The density of DL-Lysine monohydrochloride has been reported as approximately 1.125 g/cm³ [8], while the bulk density for the powder form is documented as 360 kg/m³ [9]. These physical characteristics indicate a moderately dense crystalline structure typical of amino acid hydrochloride salts.
DL-Lysine monohydrochloride demonstrates excellent water solubility, which is a characteristic feature distinguishing it from many organic compounds. Quantitative solubility measurements indicate values of 1000 g/L at 20°C [10] and 650 g/L at 20°C [11] from different sources. This high aqueous solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates strong hydration interactions with water molecules.
The dissolution behavior in water is described as producing very faint turbidity [2] [4] initially, which resolves to form clear solutions. The pH of aqueous solutions ranges from 5.5 to 6.5 [10] for standard concentrations, indicating mildly acidic characteristics due to the hydrochloride component.
DL-Lysine monohydrochloride exhibits limited to poor solubility in most organic solvents, reflecting its ionic character and hydrophilic nature. The compound is specifically documented as insoluble in ethanol, ethyl ether, acetone, benzene, and common neutral solvents [1] [12].
A comprehensive solubility study conducted by Zhao et al. examined the solubility behavior in various solvents between 283 and 323 K [13]. The solubility order was established as: water > dimethyl sulfoxide > glycol > methanol > ethanol [13]. This ranking demonstrates the preference for protic, polar solvents over aprotic or nonpolar systems.
Solvent | Solubility | Temperature | Solubility Category |
---|---|---|---|
Water | 1000 g/L | 20°C | Highly soluble |
Ethanol | Insoluble | Room temp | Insoluble |
Methanol | Slightly soluble | Room temp | Poorly soluble |
Ethyl ether | Insoluble | Room temp | Insoluble |
Acetone | Insoluble | Room temp | Insoluble |
Benzene | Insoluble | Room temp | Insoluble |
Dimethyl sulfoxide | Limited solubility | 10-50°C range | Moderately soluble |
DL-Lysine monohydrochloride does not exhibit a classical melting point but instead undergoes thermal decomposition upon heating. The decomposition temperature is consistently reported as 267°C [1] [5] [6] [14] [15], with some sources providing ranges of 235-240°C [10] or 265-270°C [16].
The thermal decomposition behavior follows a single-stage process [17], characteristic of amino acid hydrochlorides. This decomposition involves the loss of hydrogen chloride and subsequent breakdown of the amino acid structure, preventing the observation of a true melting transition.
DL-Lysine monohydrochloride demonstrates good thermal stability under ambient storage conditions [16] [2] [4]. The compound is stable when stored at room temperature, with optimal storage recommended below 15°C [2] [4] [3] to maintain long-term stability.
Thermogravimetric analysis indicates decomposition onset temperatures in the range of 235-267°C, depending on heating rate and atmospheric conditions [16]. The thermal stability assessment classifies the compound as stable under normal handling and storage conditions, with incompatibility noted with strong oxidizing agents [1].
Property | Value | Method/Conditions |
---|---|---|
Melting Point (°C) | 267 (decomposition) | DSC/DTA literature values |
Decomposition onset (°C) | ~235-267 | TGA analysis |
Thermal decomposition behavior | Single-stage decomposition | Thermal analysis |
Storage conditions | Room temperature, <15°C preferred | Commercial recommendations |
DL-Lysine monohydrochloride exhibits characteristic amphoteric behavior due to the presence of both amino and carboxyl functional groups, modified by the hydrochloride salt formation. The pH of aqueous solutions varies with concentration: 5.5-6.5 for 5% solutions [10], 5.0-6.0 for 10% solutions [9], and 5.5-6.0 for 100 g/L solutions at 20°C [9].
The isoelectric point (pI) for lysine is approximately 9.7 [19], representing the pH at which the molecule carries no net charge. The pKa values for DL-Lysine include: pKa₁ ≈ 2.2-2.7 for the α-carboxyl group, pKa₂ ≈ 9.0-9.5 for the α-amino group, and pKa₃ ≈ 10.5-10.8 for the ε-amino group [19] [20].
The ionic strength effect becomes significant in concentrated solutions, affecting both the apparent pKa values and the overall solution behavior [19]. The compound exhibits moderate buffer capacity around its pKa values and demonstrates high electrical conductivity in aqueous solution due to its ionic nature.
Property | Value | Conditions |
---|---|---|
pH (5% aqueous solution) | 5.5-6.5 | Standard aqueous solution |
Isoelectric point (pI) | ~9.7 (typical for lysine) | Pure water, 25°C |
pKa₁ (α-carboxyl group) | ~2.2-2.7 | Standard conditions |
pKa₂ (ε-amino group) | ~10.5-10.8 | Standard conditions |
pKa₃ (α-amino group) | ~9.0-9.5 | Standard conditions |
Ionic strength effect | Significant in concentrated solutions | Concentration dependent |
Irritant